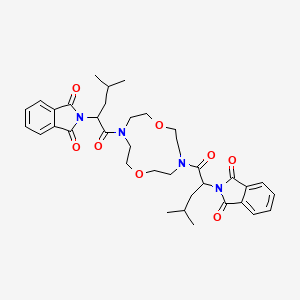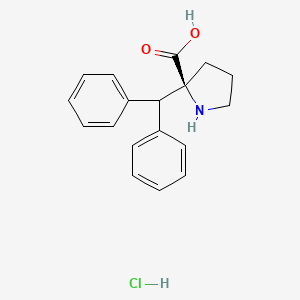
2,2'-((1,7-Dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-methyl-1-oxopentane-2,1-diyl))bis(isoindoline-1,3-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((1,7-Dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-methyl-1-oxopentane-2,1-diyl))bis(isoindoline-1,3-dione) is a complex organic compound that belongs to the class of macrocyclic compounds. These compounds are known for their ability to form stable complexes with various metal ions, making them significant in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((1,7-Dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-methyl-1-oxopentane-2,1-diyl))bis(isoindoline-1,3-dione) typically involves the reaction of 1,7-dioxa-4,10-diazacyclododecane with appropriate acylating agents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,2’-((1,7-Dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-methyl-1-oxopentane-2,1-diyl))bis(isoindoline-1,3-dione) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, tetrahydrofuran, and ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2,2’-((1,7-Dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-methyl-1-oxopentane-2,1-diyl))bis(isoindoline-1,3-dione) has several scientific research applications:
Chemistry: Used in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential in biological systems due to its ability to interact with metal ions.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2,2’-((1,7-Dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-methyl-1-oxopentane-2,1-diyl))bis(isoindoline-1,3-dione) involves its ability to form stable complexes with metal ions. This interaction can influence various molecular targets and pathways, including enzyme activity and metal ion transport.
Comparison with Similar Compounds
Similar Compounds
1,7-Dioxa-4,10-diazacyclododecane derivatives: These compounds share a similar macrocyclic structure and are known for their coordination chemistry properties.
Diaza-12-crown-4 ethers: These compounds also form stable complexes with metal ions and are widely studied in coordination chemistry.
Uniqueness
2,2’-((1,7-Dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-methyl-1-oxopentane-2,1-diyl))bis(isoindoline-1,3-dione) is unique due to its specific structure, which allows for the formation of highly stable complexes with a variety of metal ions. This makes it particularly valuable in applications requiring strong and selective metal ion binding.
Properties
IUPAC Name |
2-[1-[10-[2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]-4-methyl-1-oxopentan-2-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4O8/c1-23(2)21-29(39-31(41)25-9-5-6-10-26(25)32(39)42)35(45)37-13-17-47-19-15-38(16-20-48-18-14-37)36(46)30(22-24(3)4)40-33(43)27-11-7-8-12-28(27)34(40)44/h5-12,23-24,29-30H,13-22H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWBHKDLRXVLRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCOCCN(CCOCC1)C(=O)C(CC(C)C)N2C(=O)C3=CC=CC=C3C2=O)N4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)morpholine-2-carboxylic acid](/img/structure/B2530594.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2530595.png)
![8-(4-Ethoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2530596.png)
![3-oxo-2-phenyl-5-propyl-N-(pyridin-3-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2530600.png)
![Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B2530601.png)

![[(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol](/img/structure/B2530605.png)
![4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B2530606.png)

![N-tert-butyl-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2530609.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2530610.png)
![2,5-dimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}furan-3-carboxamide](/img/structure/B2530611.png)
